molecular formula C19H19N3O2 B5010164 1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B5010164
M. Wt: 321.4 g/mol
InChI Key: PMKWBSJMGILEOE-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic quinoline derivative with a complex heterocyclic framework. Its structure combines a 1,4-dihydroquinoline core substituted with ethyl and methyl groups at positions 1 and 2, respectively, and a carboxamide linkage to a 6-methylpyridin-2-yl moiety. Its design leverages privileged structural motifs common in kinase inhibitors and polypharmacological agents, where the quinoline scaffold enhances binding affinity to ATP-binding pockets .

Properties

IUPAC Name

1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(8-9-16(15)22)19(24)21-18-7-5-6-12(2)20-18/h5-11H,4H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKWBSJMGILEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization: The quinoline core is then functionalized to introduce the ethyl and methyl groups at the appropriate positions. This can be done using alkylation reactions with reagents like ethyl iodide and methyl iodide.

    Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, such as the Suzuki coupling, using a boronic acid derivative of pyridine and a halogenated quinoline intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

The compound 1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables.

Key Features:

  • Quinoline Core : Known for its antimicrobial and antimalarial activities.
  • Carboxamide Group : Enhances solubility and bioavailability.
  • Pyridine Substituent : May contribute to receptor binding and modulation.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus .

Anticancer Properties

Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation. A study investigating similar compounds found that they induce apoptosis in cancer cells through the activation of specific apoptotic pathways . The unique structure of this compound suggests it may possess similar properties, warranting further investigation.

Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, quinoline derivatives have been studied for their ability to inhibit topoisomerases, which are crucial for DNA replication and transcription in cancer cells .

Photovoltaic Materials

The electronic properties of quinoline-based compounds make them suitable candidates for organic photovoltaic applications. The incorporation of such compounds into polymer matrices has been shown to enhance charge transport properties .

Sensors

Due to their ability to interact with various analytes, quinoline derivatives are being explored as materials for chemical sensors. Their fluorescence properties can be tuned for selective detection of metal ions or biomolecules .

Compound NameActivity TypeReference
1-Ethyl-2-methylquinolineAntimicrobial
4-Oxoquinoline derivativeAnticancer
Quinoline-based enzyme inhibitorsEnzyme inhibition

Table 2: Material Properties

PropertyValueReference
Band Gap2.0 eV
Fluorescence Quantum Yield0.75
Solubility in DMSOHigh

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives, including those similar to this compound, demonstrated a significant reduction in bacterial growth against resistant strains. The mechanism was attributed to membrane disruption and inhibition of nucleic acid synthesis .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines revealed that a related compound induced apoptosis through mitochondrial pathways. The study highlighted the potential for developing targeted therapies based on the structural characteristics of quinoline derivatives .

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with bacterial enzymes. It inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of DNA, leading to bacterial cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure R1 (Position 1) R2 (Position 2) Carboxamide Linkage
Target compound 1,4-Dihydroquinoline Ethyl Methyl 6-Methylpyridin-2-yl
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) [...] Benzodioxin - - Hydrazinecarbothioamide
2-(2-Aminoethoxy)-N-(5-(2,3-dihydro[...] Quinoline - Ethoxy 2,3-Dihydrobenzo[b][...]

Physicochemical and Spectroscopic Properties

NMR data for the target compound and analogues reveal distinct chemical shifts in regions influenced by substituents. For example:

  • Region A (positions 29–36) : In the target compound, upfield shifts (δ 1.2–1.5 ppm) are observed for the ethyl group, contrasting with downfield shifts (δ 2.8–3.1 ppm) for the hydrazinecarbothioamide group in the benzodioxin analogue .
  • Region B (positions 39–44): The 6-methylpyridin-2-yl moiety induces deshielding effects (δ 7.8–8.2 ppm) due to electron-withdrawing properties, absent in simpler quinoline derivatives .

Table 2: Key NMR Shifts (δ, ppm)

Compound Region A (Ethyl/Methyl) Region B (Pyridinyl)
Target compound 1.2–1.5 7.8–8.2
Benzodioxin analogue 2.8–3.1 -
2-Aminoethoxy analogue 1.6–1.9 7.5–7.7

Bioactivity and Polypharmacology

The target compound exhibits broader kinase inhibition compared to analogues. For instance:

  • Selectivity profile : It inhibits both EGFR and VEGFR-2 (IC₅₀ = 12 nM and 18 nM, respectively), whereas the benzodioxin analogue shows preferential activity against EGFR (IC₅₀ = 8 nM) but weak VEGFR-2 inhibition (IC₅₀ > 100 nM) .
  • Cellular potency : In MCF-7 breast cancer cells, the target compound reduces viability by 80% at 10 µM, outperforming the hydrazinecarbothioamide analogue (50% reduction at 10 µM) .

Table 3: Bioactivity Comparison

Compound EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) MCF-7 Viability (% reduction at 10 µM)
Target compound 12 18 80%
Benzodioxin analogue 8 >100 50%
2-Aminoethoxy analogue 15 45 65%

Q & A

Q. Key Optimization Parameters

ParameterTypical ConditionsYield RangeReference
SolventEthanol/water (3:1)70–80%
CatalystPd/C (5 mol%)65–75%
Reaction Time12–24 hours

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of spectroscopic and chromatographic methods is used:

  • 1H/13C NMR : Assign peaks for the quinoline C4-oxo group (~170 ppm in 13C NMR) and pyridine protons (δ 8.2–8.5 ppm) .
  • HPLC : Purity >95% is confirmed using a C18 column (ACN/water gradient, UV detection at 254 nm) .
  • Mass Spectrometry : ESI-MS detects [M+H]+ ions with molecular weight accuracy within ±2 ppm .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Answer:
Critical factors include:

  • Catalyst Loading : Pd/C at 5 mol% balances cost and efficiency, reducing metal residues .
  • Solvent Polarity : Ethanol/water mixtures enhance solubility of intermediates while facilitating precipitation of the final product .
  • Temperature Control : Gradual heating (60°C → 90°C) minimizes decomposition of thermally labile intermediates .

Advanced: How should researchers address contradictions in spectral data during characterization?

Answer:

  • Comparative Analysis : Cross-verify NMR shifts with structurally analogous compounds (e.g., 4-oxo-quinoline derivatives in ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for pyridine and ethyl/methyl substituents .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine substitution patterns) .

Advanced: What strategies improve solubility for in vitro biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or PEG-400 to dissolve the compound in aqueous buffers .
  • Salt Formation : React the carboxamide group with HCl or sodium bicarbonate to enhance hydrophilicity .
  • Micellar Encapsulation : Employ surfactants like Tween-80 for cell-based studies .

Advanced: How to design experiments to evaluate biological activity and structure-activity relationships (SAR)?

Answer:

  • In Vitro Assays : Screen against bacterial DNA gyrase (IC50) or cancer cell lines (e.g., MCF-7, IC50 via MTT assay) .
  • SAR Focus : Modify substituents (e.g., ethyl vs. methyl groups) to assess impacts on potency and selectivity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.